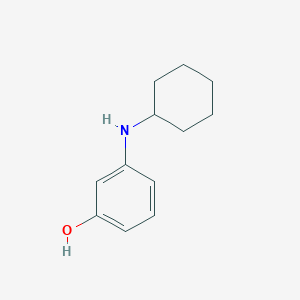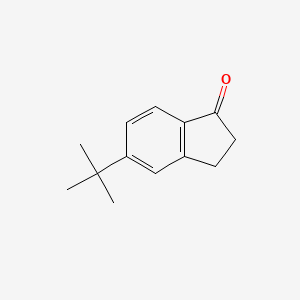![molecular formula C18H12Cl2FN3O2 B1589740 4-[(2,4-Dichloro-5-methoxyphenyl)amino]-7-fluoro-6-methoxy-3-quinolinecarbonitrile CAS No. 622369-46-4](/img/structure/B1589740.png)
4-[(2,4-Dichloro-5-methoxyphenyl)amino]-7-fluoro-6-methoxy-3-quinolinecarbonitrile
Übersicht
Beschreibung
This compound is a 3-Cyanoquinoline derivative . It has been shown to have anti-tumor activity, making it potentially useful as a chemoagent in treating various cancers, including pancreatic cancer, melanoma, lymphatic cancer, parotid tumors, Barrett’s esophagus, esophageal carcinomas, head and neck tumors, ovarian cancer, breast cancer, epidermoid tumors, cancers of the major organs, such as kidney, bladder, larynx, stomach, and lung, colonic polyps and colorectal cancer, and prostate cancer .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. The compound has a quinoline core, which is a bicyclic aromatic compound with two nitrogen atoms . It also contains diphenhydramine hydrochloride or diphenhydramine citrate , which are antihistamines .Wissenschaftliche Forschungsanwendungen
Src Kinase Inhibition
4-[(2,4-Dichloro-5-methoxyphenyl)amino]-7-fluoro-6-methoxy-3-quinolinecarbonitrile has been explored primarily for its role in inhibiting Src kinase, a protein involved in controlling various cellular processes. Studies have shown the compound's efficacy in inhibiting Src kinase activity, which is significant in treating diseases like cancer. One study found that derivatives of this compound, specifically those with a 2,4-dichloro-5-methoxyphenylamino group at C-4 and a methoxy or ethoxy group at C-6, exhibited potent Src kinase inhibitory activity (Wu et al., 2006). Another study reported that analogs of this compound were potent Src inhibitors with in vivo activity (Boschelli et al., 2007).
Neuroprotective Effects in Stroke
Research also indicates that this compound may have neuroprotective effects. A study demonstrated that novel Src kinase inhibitors, including derivatives of this compound, significantly reduced brain infarction and protected against neurological impairments in rodent models of cerebral ischemia. These findings suggest potential applications in treating stroke and brain trauma (Liang et al., 2009).
Antimicrobial Activity
Some derivatives of 4-[(2,4-Dichloro-5-methoxyphenyl)amino]-7-fluoro-6-methoxy-3-quinolinecarbonitrile have been evaluated for their antimicrobial properties. A study involving the synthesis of novel Schiff bases using this compound and their subsequent screening for antimicrobial activity found that certain derivatives exhibited effective antimicrobial properties (Puthran et al., 2019).
Potential as Corrosion Inhibitors
The compound's derivatives have also been investigated for their potential as corrosion inhibitors. A computational study evaluated the corrosion inhibition performance of novel quinoline derivatives, including this compound, against iron corrosion. This research suggests applications in materials science, particularly in protecting metals from corrosion (Erdoğan et al., 2017).
Antibacterial Properties
Additionally, some studies have synthesized novel quinoline derivatives, including this compound, and evaluated their antibacterial activities. These studies contribute to the understanding of the compound's potential in developing new antibacterial agents (Singh et al., 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(2,4-dichloro-5-methoxyanilino)-7-fluoro-6-methoxyquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2FN3O2/c1-25-16-6-15(11(19)4-12(16)20)24-18-9(7-22)8-23-14-5-13(21)17(26-2)3-10(14)18/h3-6,8H,1-2H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSYHFQBQMKSGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)NC3=CC(=C(C=C3Cl)Cl)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10467443 | |
| Record name | 4-[(2,4-Dichloro-5-methoxyphenyl)amino]-7-fluoro-6-methoxy-3-quinolinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,4-Dichloro-5-methoxyphenyl)amino]-7-fluoro-6-methoxy-3-quinolinecarbonitrile | |
CAS RN |
622369-46-4 | |
| Record name | 4-[(2,4-Dichloro-5-methoxyphenyl)amino]-7-fluoro-6-methoxy-3-quinolinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one](/img/structure/B1589660.png)


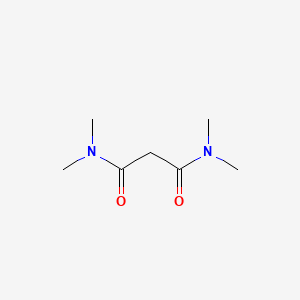

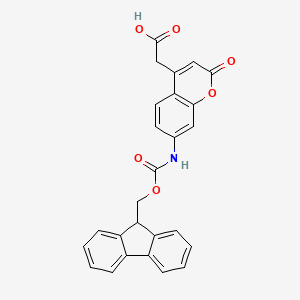
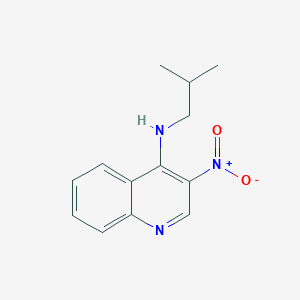
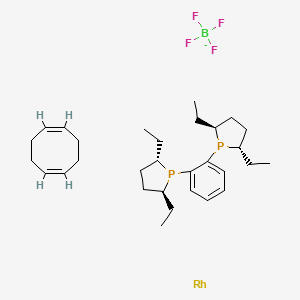
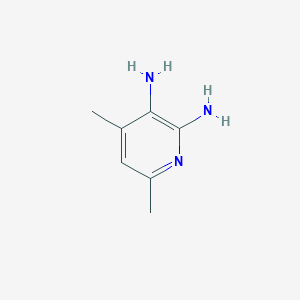
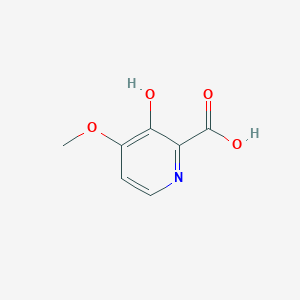
![Tris[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphine](/img/structure/B1589673.png)
